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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzaldehyde

Cat. No.: B1297038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methoxy-2-nitrobenzaldehyde is a key aromatic intermediate in organic synthesis, finding

applications in the pharmaceutical and chemical industries. Its unique substitution pattern,

featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the

benzaldehyde scaffold, imparts distinct chemical reactivity and spectroscopic characteristics. A

thorough understanding of its spectral properties is crucial for reaction monitoring, quality

control, and structural elucidation of its derivatives. This technical guide provides a

comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 4-Methoxy-2-nitrobenzaldehyde, complete with detailed

experimental protocols and data interpretation.
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Property Value

IUPAC Name 4-Methoxy-2-nitrobenzaldehyde

Molecular Formula C₈H₇NO₄[1]

Molecular Weight 181.15 g/mol [1]

CAS Number 22996-21-0[1]

Appearance Solid

Melting Point 95.5-96 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Methoxy-2-nitrobenzaldehyde is characterized by distinct signals

for the aldehydic, aromatic, and methoxy protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.4 Singlet 1H Aldehyde (-CHO)

~7.8 Doublet 1H Aromatic (H-6)

~7.5 Doublet of doublets 1H Aromatic (H-5)

~7.3 Doublet 1H Aromatic (H-3)

~3.9 Singlet 3H Methoxy (-OCH₃)

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

~189 Aldehyde Carbonyl (C=O)

~162 Aromatic (C-4)

~150 Aromatic (C-2)

~133 Aromatic (C-6)

~128 Aromatic (C-1)

~120 Aromatic (C-5)

~110 Aromatic (C-3)

~56 Methoxy (-OCH₃)

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-Methoxy-2-nitrobenzaldehyde.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse

Number of Scans: 16-32

Spectral Width: ~16 ppm

Relaxation Delay: 1-5 s
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¹³C NMR:

Pulse Program: Proton-decoupled

Number of Scans: 1024-4096

Spectral Width: ~240 ppm

Relaxation Delay: 2 s

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2900-2800 Medium Aldehydic C-H Stretch

~1700 Strong Aldehydic C=O Stretch

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1520, ~1340 Strong
Asymmetric & Symmetric NO₂

Stretch

~1250 Strong
Aryl-O-CH₃ Asymmetric

Stretch

~1020 Medium Aryl-O-CH₃ Symmetric Stretch

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of 4-Methoxy-2-nitrobenzaldehyde with dry potassium bromide (KBr)

powder in a mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectral Data (Electron Ionization - EI)
m/z Relative Intensity (%) Proposed Fragment

181 High [M]⁺ (Molecular Ion)

180 Moderate [M-H]⁺

152 Moderate [M-CHO]⁺

135 Moderate [M-NO₂]⁺

107 Moderate [M-NO₂-CO]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocol: Mass Spectrometry
Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray

Ionization Mass Spectrometer (ESI-MS).

GC-MS (Electron Ionization - EI) Parameters:
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Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g.,

methanol or dichloromethane).

Injection: Inject a small volume of the solution into the GC.

GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program to

ensure good separation.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 50 to 300.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow and logical connections between the different

spectroscopic techniques used for the characterization of 4-Methoxy-2-nitrobenzaldehyde.
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Spectroscopic Analysis Workflow for 4-Methoxy-2-nitrobenzaldehyde

Sample Preparation

Spectroscopic Techniques

Data Interpretation

4-Methoxy-2-nitrobenzaldehyde

NMR Spectroscopy
(¹H and ¹³C)

Provides structural framework

IR Spectroscopy

Identifies functional groups

Mass Spectrometry

Determines molecular weight
and fragmentation

Molecular Structure
(C₈H₇NO₄)

Functional Groups
(-CHO, -OCH₃, -NO₂, Aromatic Ring)
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Molecular Weight
(181.15 g/mol)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectral Data Analysis of 4-Methoxy-2-
nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297038#4-methoxy-2-nitrobenzaldehyde-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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